molecular formula C6H3BrClN3 B1276520 5-溴-4-氯-7H-吡咯并[2,3-d]嘧啶 CAS No. 22276-95-5

5-溴-4-氯-7H-吡咯并[2,3-d]嘧啶

货号: B1276520
CAS 编号: 22276-95-5
分子量: 232.46 g/mol
InChI 键: OXLMTRZWMHIZBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5BC7HPP) is a heterocyclic compound that has been of interest to both academic and industrial researchers for its various applications. It is a member of the pyrrolo[2,3-d]pyrimidine family, which is a class of compounds with a bicyclic fused ring structure. 5BC7HPP has been studied for its potential use in organic synthesis, drug discovery, and biochemistry.

科学研究应用

吡咯并嘧啶衍生物的合成

5-溴-4-氯-7H-吡咯并[2,3-d]嘧啶用于合成各种吡咯并嘧啶衍生物。例如,Hinshaw 等人(1969 年)展示了其在生产与吡咯并[2,3-d]嘧啶核苷抗生素相关的衍生物中的用途,突出了其在创建具有潜在生化意义的化合物中的作用 (Hinshaw, Gerster, Robins, & Townsend, 1969)。同样,Wang 等人(2017 年)报道了一种由 5-溴-2,4-二氯嘧啶催化合成吡咯并[2,3-d]嘧啶衍生物的铜催化方法,展示了一种绿色且经济的方法来生产此类衍生物 (Wang, Zheng, Kong, Zhang, Chen, & Wang, 2017)

晶体结构分析

某些吡咯并[2,3-d]嘧啶衍生物的晶体结构,包括具有 5-溴-4-氯取代的衍生物,已被研究以了解其分子构型。Asaftei 等人(2009 年)合成了 9-(2-溴乙基)取代的 7-脱氮嘌呤的晶体结构并对其进行了分析,提供了侧链相对于杂环位置的见解 (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009)

抗病毒特性

5-溴-4-氯-7H-吡咯并[2,3-d]嘧啶衍生物已被研究其抗病毒特性。Bergstrom 等人(1984 年)探讨了 C-5 取代的结核菌素类似物(包括 5-溴衍生物)对各种 RNA 和 DNA 病毒的抗病毒活性,证明了它们作为生物活性剂的潜力 (Bergstrom, Brattesani, Ogawa, Reddy, Schweickert, Balzarini, & De Clercq, 1984)

生化研究

Brdar 和 Reich(2008 年)研究了 5-溴结核菌素的生化特性,5-溴结核菌素是吡咯并[2,3-d]嘧啶核糖核苷抗生素结核菌素的合成类似物。他们的研究揭示了其对细胞 DNA 导向和病毒 RNA 导向 RNA 合成的影响,提供了对其生物特异性和选择性的见解 (Brdar & Reich, 2008)

作用机制

Target of Action

The primary targets of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs) . JAKs are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes . This interference affects the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is involved in cell division and death and in tumor formation processes .

Mode of Action

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . This includes nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions allow the compound to interact with its targets, leading to changes in their function.

Biochemical Pathways

The affected pathway is the JAK-STAT signaling pathway . The inhibition of JAKs by 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine disrupts this pathway, leading to downstream effects such as the regulation of cell division and death .

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine’s action include the induction of cell cycle arrest and apoptosis . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

安全和危害

When handling 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Contact with skin and eyes should be avoided, as should the formation of dust and aerosols .

属性

IUPAC Name

5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLMTRZWMHIZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418939
Record name 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22276-95-5
Record name 22276-95-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 g, 7.8 mmol) in CH2Cl2 (25 mL) was added N-bromoacetamide (1.2 g, 8.7 mmol) in CH2Cl2 (25 mL). The reaction mixture was refluxed for 40 minutes, then concentrated and washed with cold water. The crude material was recrystallized from a minimal amount of isopropanol and dried under vacuum to give the title compound (82%) as light-gray solid. MS (ES+) [M+H]+=232.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (30 g/0.02 mol) dissolved in 75 mL of chloroform was added 3.5 g (0.02 mol) of N-bromosuccinamide and the resulting mixture refluxed for 1 h. After cooling to room temperature, the precipitate was removed by filtration and dried under reduced pressure affording 4.1 g (89%) of the title compound. 1H NMR (400 MHz) (CDCl3) δ: 7.93 (d, 1H, J=2.8 Hz), 8.60 (s, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (6.84 g, 38.42 mmol) was added portionwise to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5 g, 32.56 mmol) in DCM, dry (125 mL) at 20° C. under nitrogen. The resulting suspension was stirred at 20° C. for 1 hour. The reaction mixture was evaporated and the resulting brown solid was triturated with water to give a purple solid which was collected by filtration. The crude solid was triturated with hot MeOH to give a solid which was collected by filtration. The hot trituration was repeated to give 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.23 g, 69.1%) as a cream solid.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-1) (3.99 g, 26.0 mmol, 1.0 eq) in dry DCM (150 mL) under argon, N-bromosuccinimide (6.02 g, 33.8 mmol, 1.3 eq) is added and the resulting mixture is stirred at RT for 3 h. The reaction mixture is diluted with MeOH (30 mL) and then concentrated in vacuo to yield a slight brown solid. The residue is triturated with H2O (150 mL). The solid is collected by filtration and then re-crystallized in MeOH to afford the product, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-2).
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a magnetically stirred solution of 4-chloropyrrolo(2,3-d)pyrimidine (30.0 g, 195 mmol) in acetonitrile (300 mL) at 85° C. was added N-bromosuccinimide (34.8 g, 195 mmol) portion-wise during a period of 10 minutes and the reaction mixture was stirred at 40° C. for 1 hour, then at room temperature for another 30 minutes. The reaction progress was monitored by TLC using 30% ethyl acetate in petroleum ether with iodine and 254 nm UV light to visualize the spot. The reaction mixture was allowed to stand for 1 hour so that precipitation occurred completely. The resulting solid was filtered and washed with chilled water (250 mL), then dried under high vacuum to give 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as brown solid. LRMS (ESI) calc'd for C6H4BrClN3 [M+H]+, 232; found 232. 1H NMR (400 MHz, DMSO-D6,) δ: 12.98 (s, 1 H), 8.60 (s, 1H), 7.96 (d, J=2.4 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。